![molecular formula C18H18N2O2 B2856588 2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole CAS No. 876887-07-9](/img/structure/B2856588.png)
2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole
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Overview
Description
Eugenol (4-allyl-2-methoxyphenol) is a volatile phenolic bioactive compound derived from a natural resource . This compound has been identified in several aromatic plants, among which Syzygium aromaticum (L.) Merr. and L.M. Perry contains between 45 and 90% of eugenol in its essential oil compared to other natural sources .
Synthesis Analysis
Eugenol has been studied over the years and has shown to display a wide range of biological activities as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . It has been extensively used in cosmetics, in the food processing industry, and also as a starting material for total synthesis of several natural products .Molecular Structure Analysis
The 4-allyl-2-methoxyphenol has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups . Thus, the chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs, compounds that can be useful for human resources .Scientific Research Applications
Insecticidal Activity
Eugenol derivatives have been investigated for their insecticidal properties . They have shown potential as semisynthetic insecticides derived from plant natural products. The structural modifications of eugenol can lead to compounds with enhanced potency against insect cell lines, such as Spodoptera frugiperda . These derivatives can induce programmed cell death in insects, which is confirmed by the presence of chromatin condensation, fragmentation, and caspase-like activity .
Antimicrobial and Antifungal Properties
Eugenol has demonstrated significant antimicrobial and antifungal actions. Its derivatives can be used to prevent and control plant diseases and insect pests, crucial for crop protection . This application is vital in ensuring agricultural production meets the increasing food demands due to population growth .
Antioxidant Effects
The compound is known for its antioxidant capabilities. Eugenol and its derivatives can protect against oxidative stress by scavenging free radicals. This property is beneficial in various fields, including food preservation, cosmetics, and possibly extending to pharmaceuticals where oxidative stress is a concern .
Analgesic Uses
Eugenol exhibits analgesic properties, making it useful in pain management. It can be applied in dental practices as a temporary analgesic or incorporated into formulations aimed at relieving muscular and joint pains .
Anti-inflammatory Applications
The anti-inflammatory potential of eugenol makes it a candidate for treating conditions associated with inflammation. It can be used in both topical and systemic formulations to alleviate symptoms of inflammation .
Anticancer Potential
Research has indicated that eugenol derivatives may possess anticancer activities. They can be explored as chemopreventive or chemotherapeutic agents due to their ability to induce apoptosis in cancer cells .
Antiparasitic Effects
Eugenol and its derivatives have shown antiparasitic effects, which could be harnessed in the development of treatments for parasitic infections. This application is particularly relevant in veterinary medicine and could extend to human medicine .
Cosmetic and Food Industry Applications
Due to its pleasant aroma and biological activities, eugenol is extensively used in the cosmetic and food processing industries . It serves as a flavoring agent, preservative, and an active ingredient in personal care products .
Mechanism of Action
While the mechanism of action for “2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole” is not available, eugenol derivatives have demonstrated a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic effects .
Future Directions
Eugenol and its derivatives have shown potential in various fields due to their wide range of biological activities . Future research could focus on exploring the potential uses of “2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole” and similar compounds in medicine, cosmetics, and other industries.
properties
IUPAC Name |
2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-6-13-9-10-16(17(11-13)21-2)22-12-18-19-14-7-4-5-8-15(14)20-18/h3-5,7-11H,1,6,12H2,2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBZLLLHZOFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole |
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